N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide
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Overview
Description
N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide is a synthetic organic compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide typically involves the reaction of 3-tert-butyl-4-formyl-1,2-oxazole with 2-chloroacetamide. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The oxazole ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives with altered electronic properties.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of the amide bond and formation of the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the oxazole ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted amides, while oxidation and reduction reactions can produce different oxazole derivatives.
Scientific Research Applications
N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets associated with oxazole derivatives.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals and materials, including agrochemicals and polymers.
Mechanism of Action
The mechanism of action of N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide involves its interaction with specific molecular targets in biological systems. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide can be compared with other oxazole derivatives, such as:
Aleglitazar: An antidiabetic drug that contains an oxazole moiety.
Ditazole: A platelet aggregation inhibitor with an oxazole ring.
Mubritinib: A tyrosine kinase inhibitor that includes an oxazole structure.
Oxaprozin: A COX-2 inhibitor with an oxazole component.
These compounds share the oxazole core but differ in their substituents and specific biological activities, highlighting the versatility and importance of the oxazole scaffold in medicinal chemistry.
Properties
IUPAC Name |
N-[(3-tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2/c1-10(2,3)9-7(6-15-13-9)5-12-8(14)4-11/h6H,4-5H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZMEYZZPVTCJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC=C1CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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